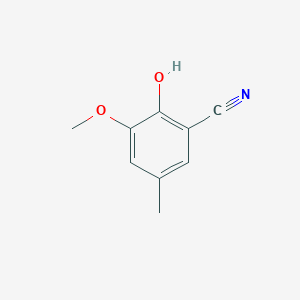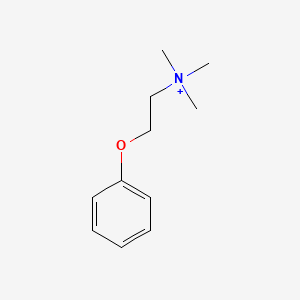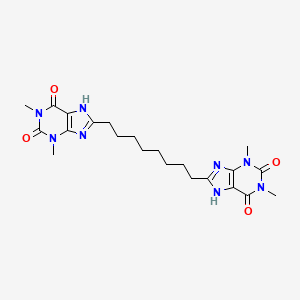![molecular formula C5H3N5 B14726184 Pyrido[2,3-e][1,2,3,4]tetrazine CAS No. 6133-56-8](/img/structure/B14726184.png)
Pyrido[2,3-e][1,2,3,4]tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-e][1,2,3,4]tetrazine is a heterocyclic compound that contains a fused ring system composed of a pyridine ring and a tetrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-e][1,2,3,4]tetrazine typically involves the treatment of 2- and 4-amino-3-(tert-butyl-NNO-azoxy)pyridines with nitrating agents such as dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄). This reaction yields this compound 1,3-dioxide and its derivatives . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-e][1,2,3,4]tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Various substituents can be introduced into the pyridine or tetrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents (e.g., N₂O₅, NO₂BF₄), reducing agents, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different electronic and structural properties .
Scientific Research Applications
Pyrido[2,3-e][1,2,3,4]tetrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrido[2,3-e][1,2,3,4]tetrazine involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions and interacting with biological macromolecules. Its unique structure allows it to participate in specific binding interactions, which can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring and exhibits various biological activities.
Pyrazino[2,3-e][1,2,3,4]tetrazine: A nitrogen-rich compound with high-energy density properties.
Triazines: Another class of nitrogen-containing heterocycles with diverse applications in chemistry and biology.
Uniqueness
Pyrido[2,3-e][1,2,3,4]tetrazine is unique due to its fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and as a bioactive molecule .
Properties
CAS No. |
6133-56-8 |
|---|---|
Molecular Formula |
C5H3N5 |
Molecular Weight |
133.11 g/mol |
IUPAC Name |
pyrido[2,3-e]tetrazine |
InChI |
InChI=1S/C5H3N5/c1-2-4-5(6-3-1)8-10-9-7-4/h1-3H |
InChI Key |
ZFYVBMVMEOCSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)






![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)






